PPAR-Binding Potential Inferred from Patent Generic Formula: Target Differentiation vs. Non-PPAR Isoxazole-4-Carboxamides
The compound falls within the Markush structure of CN100482649C, which claims pharmacological agents that bind to PPARs and are useful as hypoglycemic agents [1]. While no quantitative binding data (e.g., EC50 or IC50) for N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide are publicly disclosed, its inclusion in the patent's generic scope distinguishes it from isoxazole-4-carboxamide derivatives developed for alternative targets such as AMPA receptors [2] or P2X3 antagonism [3]. This provides a target-class differentiation basis: the cyclopentyl/3-phenyl substitution pattern is associated with PPAR-related intellectual property, not ion channel modulation.
| Evidence Dimension | Target receptor association (PPAR vs. ion channels) |
|---|---|
| Target Compound Data | Included in PPAR-binding generic patent (qualitative claim only; no disclosed numeric activity) |
| Comparator Or Baseline | CIC-series isoxazole-4-carboxamides (e.g., CIC-1) — published AMPA receptor inhibitors with 8-fold current reduction [2] |
| Quantified Difference | Not calculable; target classes differ (PPAR nuclear receptors vs. ionotropic glutamate receptors) |
| Conditions | PPAR binding claim from patent text [1]; AMPA receptor electrophysiology in HEK293 cells [2] |
Why This Matters
For programs screening for metabolic or PPAR-related activity, the compound's patent pedigree suggests a divergent target profile from ion channel-focused isoxazole-4-carboxamide libraries, guiding library selection away from irrelevant comparators.
- [1] CN100482649C. Organic compounds. Patent assigned to Novartis AG. Published 2009-04-29. View Source
- [2] Qneibi M, et al. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. J Xenobiot. 2025;15(2):40. View Source
- [3] Patent US-12503468. Heterocyclic compound, intermediate, preparation method therefor and application thereof. P2X3 antagonistic activity claimed. Filed 2019-12-27. View Source
